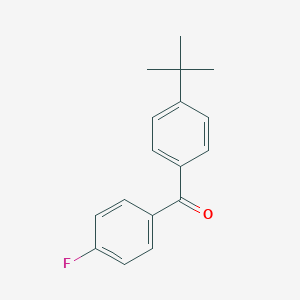

4-叔丁基-4'-氟苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

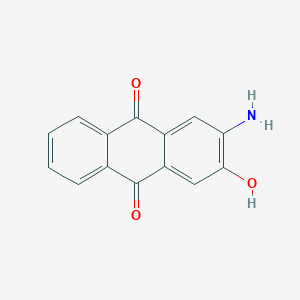

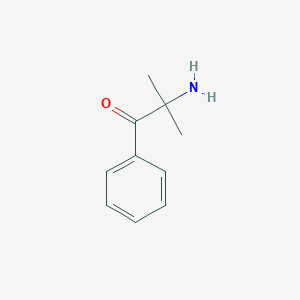

The compound of interest, 4-Tert-butyl-4'-fluorobenzophenone, is a derivative of benzophenone with a tert-butyl group and a fluorine atom as substituents. It is related to various research areas, including the synthesis of polymers, the study of molecular structures, and the exploration of chemical reactions and physical properties of aromatic compounds with specific substituents.

Synthesis Analysis

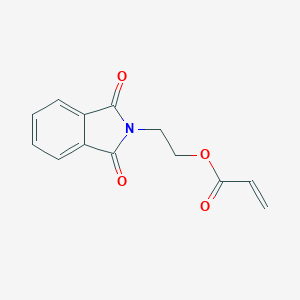

The synthesis of related compounds involves the reaction of substituted benzoyl chlorides with other aromatic compounds. For instance, an aromatic bishalide, 5-tert-butyl-1,3-bis(4-fluorobenzoyl)benzene, was synthesized by reacting 5-tert-butylisophthaloyl chloride with fluorobenzene, which could be polymerized to form high molecular weight poly(arylene ether ketone)s . Similarly, the synthesis of 4-Fluorophenols from 4-tert-Butylphenols under oxidative conditions has been reported, which involves an oxidative fluorination followed by an acid-catalyzed aromatization . These methods demonstrate the potential pathways for synthesizing compounds like 4-Tert-butyl-4'-fluorobenzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction and density functional theory (DFT). For example, the crystal structure of 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone) was determined, showing non-coplanar benzene rings and intramolecular hydrogen bonding . These studies provide insights into the molecular geometry, bond lengths, angles, and intermolecular interactions that could be expected for 4-Tert-butyl-4'-fluorobenzophenone.

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups and fluorinated aromatic compounds have been explored. The synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite is an example of the chemical reactivity of such compounds . Additionally, the reactivity of the oxyarylcarboxy dianion in the presence of bismuth-based C-H bond activation and CO2 insertion chemistry has been studied, which could relate to the reactivity of the fluorinated benzophenone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers based on similar structures have been investigated. The effect of molecular structure on the physical, thermal, mechanical, and adhesion properties of polymers containing pendant tertiary butyl groups was examined . Furthermore, the synthesis of organosoluble and light-colored fluorinated polyimides from a novel fluorinated diamine monomer with the tert-butyl group revealed properties such as good solubility, tensile strength, and thermal stability . These findings are relevant to understanding the properties that 4-Tert-butyl-4'-fluorobenzophenone might exhibit.

科学研究应用

聚合物中的热学和力学性能

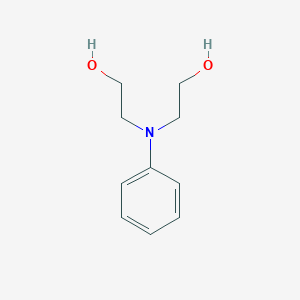

- 4-叔丁基-4'-氟苯甲酮衍生物已用于聚(亚苯基醚酮)的合成中,对这些聚合物的物理、热学、力学和粘合性能表现出显着的影响 (Yıldız 等人,2007).

稀土金属化合物中的磁学研究

- 衍生自 4-叔丁基-4'-氟苯甲酮的席夫碱前体配体已被合成,并与镧系元素一起使用,生成具有不同金属排列的化合物。这些化合物表现出有趣的磁性行为,包括弱铁磁性和反铁磁性相互作用 (Yadav 等人,2015).

氢硼化反应中的催化

- 4-叔丁基-4'-氟苯甲酮的衍生物已参与催化反应,例如使用体积庞大的二氧杂硼环氧乙烷对烯烃进行氢硼化。这项研究显示了该化合物在催化过程中的潜力 (Hunter 等人,2011).

新型聚合物的合成和性能

- 4-叔丁基-4'-氟苯甲酮已用于合成邻位连接的聚酰胺,其表现出优异的溶解性和热稳定性,可用于制造透明、柔韧的薄膜 (Hsiao 等人,2000).

荧光分子转子的合成

- 衍生自 4-叔丁基-4'-氟苯甲酮的席夫碱化合物已被开发为荧光分子转子。这些化合物显示出生物成像的潜力,并表现出可逆热致变色和低细胞毒性等特性 (Ibarra-Rodrı Guez 等人,2017).

安全和危害

未来方向

While specific future directions for 4-Tert-butyl-4’-fluorobenzophenone are not mentioned in the search results, it is known that 4-tert-butylphenol, a related compound, is used in the production of epoxy resins, polycarbonate resins, and phenolic resins . This suggests potential future applications in these areas.

属性

IUPAC Name |

(4-tert-butylphenyl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLMQWXFWFIDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640555 |

Source

|

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-4'-fluorobenzophenone | |

CAS RN |

16574-58-6 |

Source

|

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。